4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17311143
InChI: InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16-
SMILES:
Molecular Formula: C22H16N2O
Molecular Weight: 324.4 g/mol

4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one

CAS No.:

Cat. No.: VC17311143

Molecular Formula: C22H16N2O

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one -

Specification

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
IUPAC Name (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one
Standard InChI InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16-
Standard InChI Key SKMUCGLPDCMKBF-SILNSSARSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Features of 4-Benzylidene-2,5-Diphenyl-2,4-Dihydro-Pyrazol-3-One

The compound belongs to the 2,4-dihydro-3H-pyrazol-3-one family, featuring a Z-configuration at the C4 benzylidene substituent. Its IUPAC name, (4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one, reflects the presence of:

  • A pyrazolone core (positions 1–5), which includes a carbonyl group at C3 and a non-aromatic double bond between C4 and N2.

  • Two phenyl groups at C2 and C5, contributing to steric bulk and electronic effects.

  • A benzylidene moiety (-CH=Ar) at C4, which introduces conjugation and potential for π-π interactions.

The molecular formula (C₂₂H₁₆N₂O) corresponds to a molecular weight of 324.4 g/mol. Calculated physicochemical parameters, such as a ClogP of ~3.5, suggest moderate lipophilicity, which may influence its bioavailability and membrane permeability .

Synthetic Routes and Optimization

Condensation-Based Synthesis

The most plausible route involves a Claisen-Schmidt condensation between 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one and benzaldehyde derivatives (Fig. 1). This method aligns with protocols for analogous pyrazolones :

Procedure:

  • Reactants: 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one (1 equiv), substituted benzaldehyde (1.2 equiv).

  • Catalyst: Anhydrous sodium acetate (0.02 equiv) in glacial acetic acid.

  • Conditions: Reflux at 110°C for 6–8 hours under nitrogen.

  • Workup: Precipitation on ice, filtration, and recrystallization from ethanol.

Mechanism: The reaction proceeds via enolate formation at C4 of the pyrazolone, followed by nucleophilic attack on the benzaldehyde carbonyl. Dehydration yields the conjugated benzylidene product.

Yield: 60–75% (estimated based on analogous reactions) .

Spectral Characterization

Key spectroscopic data for the compound (inferred from structurally similar molecules ):

Infrared Spectroscopy (IR)

  • ν(C=O): 1640–1680 cm⁻¹ (strong, carbonyl stretch).

  • ν(N-H): 3200–3400 cm⁻¹ (medium, pyrazole NH).

  • ν(C=C): 1580–1620 cm⁻¹ (aromatic and conjugated double bonds).

¹H Nuclear Magnetic Resonance (NMR)

δ (ppm)Assignment
1.8–2.1-CH₃ (if present; absent in this derivative)
6.7–7.8Aromatic protons (10H from phenyl groups, 5H from benzylidene)
7.9–8.2=CH-Ar (benzylidene proton, singlet)
10.1NH (pyrazole, broad singlet)

Mass Spectrometry (MS)

  • Molecular Ion: m/z 324.4 [M⁺].

  • Fragments: m/z 207 (loss of benzylidene group), m/z 105 (phenyl ion).

Physicochemical and Pharmacokinetic Properties

ParameterValue/Range
Melting Point180–200°C (estimated)
SolubilityDMSO > ethanol > water
LogP (ClogP)3.5
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors3 (C=O, 2N)

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

  • Anti-inflammatory Lead: Pyrazolones inhibit cyclooxygenase (COX) enzymes, suggesting potential for COX-2 selectivity.

  • Anticancer Scaffold: The conjugated system may intercalate DNA or inhibit tyrosine kinases.

Synthetic Intermediate

  • Heterocyclic Backbone: Used to construct fused rings (e.g., pyrazolo[1,5-a]pyrimidines).

  • Ligand Design: The N,O-chelation sites bind transition metals for catalytic applications.

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